molecular formula C9H13NO B098992 2-Methoxy-4,5-dimethylaniline CAS No. 18087-12-2

2-Methoxy-4,5-dimethylaniline

Cat. No. B098992
CAS RN: 18087-12-2
M. Wt: 151.21 g/mol
InChI Key: AZEPBEJLANLKAO-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethylaniline is a derivative of aniline, a compound where the amine group is attached to a benzene ring. The methoxy and methyl groups in 2-Methoxy-4,5-dimethylaniline are electron-donating substituents, which can influence the reactivity and physical properties of the molecule. Although the provided papers do not directly discuss 2-Methoxy-4,5-dimethylaniline, they provide insights into the behavior of similar dimethylaniline compounds, which can be extrapolated to understand the characteristics of 2-Methoxy-4,5-dimethylaniline.

Synthesis Analysis

The synthesis of related compounds, such as methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, begins with 2,4-dimethylaniline, which undergoes N-alkylation and subsequent reactions to yield the final product . This demonstrates the reactivity of the amino group in dimethylaniline derivatives and suggests that similar synthetic routes could be applied to 2-Methoxy-4,5-dimethylaniline.

Molecular Structure Analysis

The molecular structure of dimethylaniline derivatives is characterized by the presence of methyl groups on the benzene ring, which can influence the electronic distribution and steric hindrance around the ring. The presence of a methoxy group in 2-Methoxy-4,5-dimethylaniline would further contribute to the electron density of the aromatic system.

Chemical Reactions Analysis

Dimethylaniline compounds participate in various chemical reactions. For instance, the electrochemical oxidation of 2,5-dimethylaniline leads to the formation of a stable polymer with conducting properties . Additionally, the irradiation of 4-allylated 2,6-dimethylanilines results in products with rearranged side chains, indicating the potential for photochemical transformations . These studies suggest that 2-Methoxy-4,5-dimethylaniline could also undergo interesting chemical reactions, such as polymerization or photochemical rearrangements.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylaniline derivatives can be influenced by their substituents. For example, the electrochemical behavior of poly(2,5-dimethylaniline) varies with the scanning rate and pH, indicating that the methyl groups affect the polymer's stability and reactivity . The reactions of dimethylaniline with resonance-stabilized radicals suggest that electron transfer processes are significant in the reactivity of these compounds . Furthermore, the formation of DNA adducts by 2,6-dimethylaniline indicates its potential biological reactivity, which could be relevant for 2-Methoxy-4,5-dimethylaniline as well .

Scientific Research Applications

Application in Organic Chemistry

“2-Methoxy-4,5-dimethylaniline” is used in the field of organic chemistry . It’s synthesized via the Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

Method of Application

The compounds are synthesized via a Schiff bases reduction route . The structures were solved in a space group Pca2 1 and P2 1 for 1 and 2, respectively, with ShelXS-2013 .

Results or Outcomes

The molecular structures of the compounds are stabilized by secondary intermolecular interactions . The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

Application in Dye Synthesis

“2-Methoxy-4,5-dimethylaniline” is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .

Method of Application

It’s produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst .

Results or Outcomes

The compound is an important precursor to dyes such as crystal violet .

Safety And Hazards

The safety information for 2-Methoxy-4,5-dimethylaniline includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye irritation .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

2-methoxy-4,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEPBEJLANLKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598318
Record name 2-Methoxy-4,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,5-dimethylaniline

CAS RN

18087-12-2
Record name 2-Methoxy-4,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrahydrofuran(100 ml) and ethanol(40 ml) were added into 4,5-dimethyl-2-nitroanisole(7.80 g, 0.043 mol) and then added 10% Pd/activated carbon(0.57 g) slowly, hydrogenated for 5 hrs. The reaction was completed by the same way with the above and the resulting product was purified by column chromatography to obtain the titled compound.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.57 g
Type
catalyst
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H King - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… Aniline and 2-methoxy-4 : 5-dimethylaniline (VI) were obtained, but the low yield of the latter … ., aniline (1.6 g.), bp below loo", and 2-methoxy4 : 5-dimethylaniline (1.5 g.), b. p. 130-150", …
Number of citations: 19 pubs.rsc.org

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